molecular formula C18H20ClNO2S B2963081 2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide CAS No. 1206994-20-8

2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide

Cat. No.: B2963081
CAS No.: 1206994-20-8
M. Wt: 349.87
InChI Key: AZLJJSVRSVPKQS-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide is a synthetic organic compound that features a chlorophenyl group, a thiophene ring, and an oxane ring

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study various biological processes and interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide typically involves multiple steps:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which are reacted with the oxane ring-containing intermediate.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the intermediate.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under appropriate conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorophenyl and thiophene rings suggests potential interactions with hydrophobic pockets in proteins, while the acetamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-{[4-(phenylsulfonyl)oxan-4-yl]methyl}acetamide
  • 2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)ethyl]methyl}acetamide

Uniqueness

2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide is unique due to the combination of the chlorophenyl, thiophene, and oxane rings in its structure. This unique combination imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c19-15-5-2-1-4-14(15)12-17(21)20-13-18(7-9-22-10-8-18)16-6-3-11-23-16/h1-6,11H,7-10,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLJJSVRSVPKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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